Bullatenone

Antifungal Natural Product Chemotype

Bullatenone is the validated, bioactive furanone marker for the rare 'bullatenone chemotype,' essential for differentiating antifungal from co-occurring antibacterial mechanisms. Its unique structure serves as a benchmark for synthetic methodology and a validated scaffold for bioactive hybrids like cytotoxic bullataketals. Ensure your research is definitive.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 493-71-0
Cat. No. B1209018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBullatenone
CAS493-71-0
Synonymsbullatenone
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=C(O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H12O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyLTRTYBNTZIFLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bullatenone (CAS 493-71-0): A Volatile Furanone with Distinct Antifungal Selectivity from Lophomyrtus bullata


Bullatenone (3(2H)-Furanone, 2,2-dimethyl-5-phenyl-) is a naturally occurring, volatile bioactive furanone derivative found exclusively in the New Zealand endemic shrub Lophomyrtus bullata [1]. It possesses a core 3(2H)-furanone scaffold substituted with a 2,2-dimethyl and a 5-phenyl group [1]. Bullatenone is characterized by its documented antifungal activity against Candida albicans and Cladosporium resinae, and is reported to have additional insect-repellent, anti-ulcer, and anti-UV properties [2].

Why Generic Substitution Fails for Bullatenone: Understanding Chemotype-Dependent Bioactivity


Generic substitution of a compound often fails due to differences in activity spectra, selectivity, or molecular mechanism that are not captured by structural class alone. In the case of Bullatenone, this is exemplified by its co-occurrence with a closely related compound, 4-methyl-1-phenylpentane-1,3-dione, in the same natural source. Despite being isolated from the same plant, their biological activities are distinct: the 'bullatenone chemotype' essential oil is associated with antifungal activity, while the '1,3-dione chemotype' oil shows antibacterial properties [1]. This demonstrates that even within a specific chemotype of Lophomyrtus bullata, the presence of Bullatenone correlates with a unique antifungal effect that cannot be assumed for other, structurally similar or co-occurring molecules.

Bullatenone Evidence Guide: Quantifiable Differentiation for Scientific Procurement


Antifungal vs. Antibacterial Activity Profile: Bullatenone's Chemotype-Specific Differentiation

Bullatenone exhibits a distinct antifungal activity profile when compared to a structurally related natural product from the same source. Essential oils derived from the 'bullatenone chemotype' of Lophomyrtus bullata demonstrate antifungal activity against Candida albicans and Cladosporium resinae. In contrast, oils from the '4-methyl-1-phenylpentane-1,3-dione chemotype' are associated with antibacterial activity against Bacillus subtilis [1]. This differentiation in activity spectrum is directly tied to the presence of Bullatenone.

Antifungal Natural Product Chemotype

Bullatenone as a Precursor to Potent Cytotoxic Hybrids: Comparison with Bullataketals

Bullatenone serves as a structural unit within more complex, bioactive hybrid molecules, which can exhibit significantly enhanced activity. The bullataketals, stereoisomeric hybrids of triketone, phloroglucinol, and bullatenone units, show cytotoxic activity against the P388 cell line with an IC50 of 1 µg/mL and antimicrobial activity against Bacillus subtilis [1]. This stands in contrast to Bullatenone itself, which is not reported to have significant cytotoxic activity.

Cytotoxicity Antimicrobial Hybrid Molecules

Synthetic Accessibility of the 3(2H)-Furanone Core: Bullatenone as a Prototypical Scaffold

The 3(2H)-furanone core of Bullatenone is a well-established scaffold in synthetic chemistry, making it a prototypical compound for method development. Several synthetic routes have been developed specifically for Bullatenone, including one that achieves yields of 90+% from allenic ketones using mercuric acetate oxidation [1]. This high-yielding synthesis is a key advantage over more complex natural products or less-studied furanone derivatives.

Synthetic Chemistry Furanone Organic Synthesis

Anti-Ulcer Activity of Bullatenone: A Basis for Derivatization Compared to Poorly Active Analogs

Bullatenone has been identified as an anti-ulcer agent, serving as the starting point for the development of new gastroprotective compounds. In a study investigating novel antiulcer agents, the core structure of Bullatenone (5-phenyl-2,2-dimethyl-3(2H)-furanone) was used as a basis for further derivatization. However, closely related 2,5-phenyl-substituted 2,2-dimethyl-3(2H)-furanones were synthesized and shown to have poor antiulcer activity [1]. This highlights the specificity of the unsubstituted Bullatenone scaffold for this activity.

Anti-Ulcer Gastroprotective Derivatization

Primary Research and Procurement Applications for Bullatenone Based on Evidenced Differentiation


Antifungal Natural Product Research Requiring Chemotype-Specific Activity

Researchers investigating plant-derived antifungal agents can use Bullatenone as a defined chemical marker for the antifungal activity of the rare 'bullatenone chemotype' from Lophomyrtus bullata [1]. Procurement of the pure compound is essential for studies aiming to isolate and characterize the specific antifungal mechanism, distinguishing its activity from the antibacterial effects associated with other chemotypes from the same plant species [1].

Medicinal Chemistry and Derivatization Studies Targeting Cytotoxicity or Anti-Ulcer Activity

Bullatenone is a validated starting material for generating bioactive hybrid molecules, as evidenced by its incorporation into the cytotoxic bullataketals [1]. Its role as a pharmacophore in anti-ulcer research, where it demonstrates activity while similar analogs do not, makes it a valuable scaffold for medicinal chemists developing novel gastroprotective or anticancer agents [2].

Synthetic Chemistry Methodology Development on the 3(2H)-Furanone Scaffold

Given its structural simplicity within the 3(2H)-furanone class and the existence of a high-yielding (90+%) synthetic route [1], Bullatenone serves as an ideal benchmark compound for developing and validating new synthetic methodologies. Researchers can use Bullatenone to test the efficiency and scope of new cyclization, oxidation, or functionalization reactions on the furanone core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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